Cas no 82732-07-8 (Boc-D-Homophenylalanine)

Boc-D-Homophenylalanine 化学的及び物理的性質

名前と識別子

-

- Boc-D-Homophenylalanine

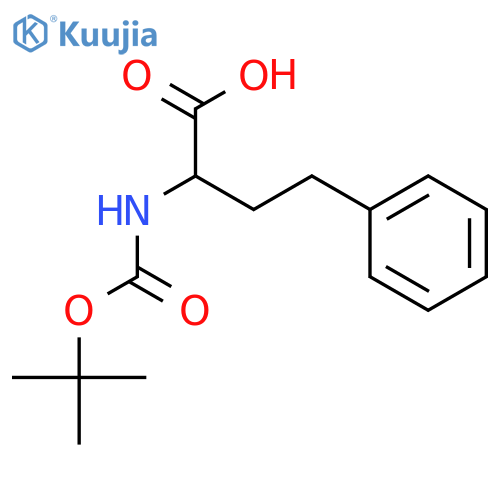

- (R)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid

- Boc-D-Hph-OH

- Boc-D-HoPhe-OH

- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

- (R)-2-(BOC-AMINO)-4-PHENYL-BUTYRIC ACID

- Boc-D-Homophe-OH

- Boc-D-Homophe

-

- MDL: MFCD00076905

- インチ: 1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

- InChIKey: MCODLPJUFHPVQP-GFCCVEGCSA-N

- ほほえんだ: CC(C)(OC(N[C@@H](C(O)=O)CCC1=CC=CC=C1)=O)C

計算された属性

- せいみつぶんしりょう: 279.14700

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- 互変異性体の数: 2

じっけんとくせい

- 密度みつど: 1.139

- ゆうかいてん: 71-78℃

- ふってん: 439.6±38.0℃ at 760 mmHg

- すいようせい: Slightly soluble in water.

- PSA: 75.63000

- LogP: 2.98800

- 光学活性: [α]/D -6.5±1.0°, c = 2 in ethanol

Boc-D-Homophenylalanine セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

-

危険物標識:

- 危険レベル:IRRITANT

Boc-D-Homophenylalanine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-D-Homophenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61183-1g |

(R)-2-(Boc-amino)-4-phenylbutyric acid, 98% |

82732-07-8 | 98% | 1g |

¥2512.00 | 2023-01-30 | |

| eNovation Chemicals LLC | D628817-1g |

Boc-D-homophenylalanine |

82732-07-8 | 97% | 1g |

$250 | 2024-06-05 | |

| Fluorochem | 033166-25g |

Boc-D-homophenylalanine |

82732-07-8 | 98% | 25g |

£171.00 | 2022-02-28 | |

| Enamine | EN300-1589312-5.0g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

82732-07-8 | 95% | 5g |

$71.0 | 2023-06-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117176-5g |

Boc-D-Homophenylalanine |

82732-07-8 | ≥98.0% (HPLC) | 5g |

¥216.90 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61183-250mg |

(R)-2-(Boc-amino)-4-phenylbutyric acid, 98% |

82732-07-8 | 98% | 250mg |

¥702.00 | 2023-01-30 | |

| abcr | AB165594-5 g |

Boc-D-Homophenylalanine |

82732-07-8 | 5g |

€107.40 | 2022-06-11 | ||

| abcr | AB165594-10 g |

Boc-D-Homophenylalanine |

82732-07-8 | 10g |

€184.40 | 2022-06-11 | ||

| Enamine | EN300-1589312-0.1g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

82732-07-8 | 95% | 0.1g |

$19.0 | 2023-06-04 | |

| Enamine | EN300-1589312-2.5g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

82732-07-8 | 95% | 2.5g |

$51.0 | 2023-06-04 |

Boc-D-Homophenylalanine 関連文献

-

1. Book reviews

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

Boc-D-Homophenylalanineに関する追加情報

Introduction to Boc-D-Homophenylalanine (CAS No. 82732-07-8)

Boc-D-Homophenylalanine, chemically designated as N-tert-butoxycarbonyl-D-homophenylalanine, is a crucial intermediate in the field of peptidomimetics and protease inhibition. This compound, identified by its CAS number 82732-07-8, plays a pivotal role in the synthesis of bioactive molecules that mimic the structure and function of natural peptides. The introduction of the Boc (tert-butoxycarbonyl) protecting group at the amino terminus enhances stability and facilitates controlled peptide coupling reactions, making it an indispensable tool in synthetic organic chemistry and medicinal research.

The significance of Boc-D-Homophenylalanine lies in its ability to serve as a building block for constructing complex peptidomimetic scaffolds. These scaffolds are designed to interact with biological targets in a manner that traditional peptides may not, often leading to improved pharmacokinetic properties such as enhanced solubility and reduced immunogenicity. Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of D-amino acid derivatives like D-homophenylalanine in designing novel therapeutic agents.

In the realm of drug discovery, peptidomimetics have gained considerable attention due to their unique binding properties and resistance to enzymatic degradation. Boc-D-Homophenylalanine is particularly valuable in the development of protease inhibitors, which are essential for treating a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. For instance, studies have demonstrated its utility in creating inhibitors targeting matrix metalloproteinases (MMPs), which are overexpressed in many pathological conditions.

The synthesis of Boc-D-Homophenylalanine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The Boc protection strategy is critical as it prevents unwanted side reactions during peptide elongation, allowing for stepwise assembly of the target molecule. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been optimized for incorporating protected D-amino acids like Boc-D-Homophenylalanine into larger peptide chains.

Recent research has also explored the use of D-amino acid derivatives in antibiotic development. The unique stereochemistry of D-amino acids can lead to compounds with altered binding profiles compared to their L-counterparts. For example, derivatives of Boc-D-Homophenylalanine have been investigated for their potential to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such findings underscore the versatility of this compound in addressing emerging challenges in antimicrobial resistance.

The application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has significantly enhanced the characterization of peptidomimetic compounds derived from Boc-D-Homophenylalanine. These analytical techniques provide detailed structural information, allowing researchers to confirm the identity and purity of synthesized molecules. Moreover, high-throughput screening methods have been employed to rapidly evaluate the biological activity of novel peptidomimetics, accelerating the drug discovery process.

In conclusion, Boc-D-Homophenylalanine (CAS No. 82732-07-8) is a cornerstone in modern synthetic chemistry and pharmaceutical research. Its role in constructing advanced peptidomimetic drugs underscores its importance in addressing complex biological challenges. As research continues to uncover new applications for D-amino acid derivatives, compounds like Boc-D-Homophenylalanine will remain at the forefront of innovation in medicinal chemistry.

82732-07-8 (Boc-D-Homophenylalanine) 関連製品

- 80102-27-8((R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid)

- 114873-05-1(Boc-L-2-Methylphenylalanine)

- 100564-78-1(N-Boc-L-homophenylalanine)

- 37553-65-4(Boc-N-Me-Phe-OH)

- 13734-34-4((2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoic acid)

- 55533-24-9((S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid)

- 18942-49-9(Boc-D-Phe-OH)

- 51987-73-6(N-Boc-L-phenylalanine methyl ester)

- 76985-10-9((R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid)

- 80102-26-7(Boc-4-Methylphenylalanine)